molecular formula C9H10ClFO B6262050 1-(3-chloropropoxy)-2-fluorobenzene CAS No. 111952-54-6

1-(3-chloropropoxy)-2-fluorobenzene

Cat. No.: B6262050
CAS No.: 111952-54-6
M. Wt: 188.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloropropoxy)-2-fluorobenzene is an organic compound with the molecular formula C9H10ClFO It is a halogenated aromatic ether, characterized by the presence of a fluorine atom and a chloropropoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-chloropropoxy)-2-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenol with 1,3-dichloropropane in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropoxy)-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the chloropropoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of fluorinated benzaldehydes or benzoic acids.

    Reduction: Formation of fluorinated benzyl alcohols or alkanes.

Scientific Research Applications

1-(3-chloropropoxy)-2-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-chloropropoxy)-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the chloropropoxy group can influence its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloropropoxy)-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.

    1-(3-chloropropoxy)-3-fluorobenzene: Similar structure but with the fluorine atom in the meta position.

    1-(3-chloropropoxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

1-(3-chloropropoxy)-2-fluorobenzene is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the chloropropoxy group and the fluorine atom provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

111952-54-6

Molecular Formula

C9H10ClFO

Molecular Weight

188.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.